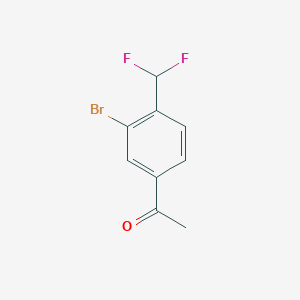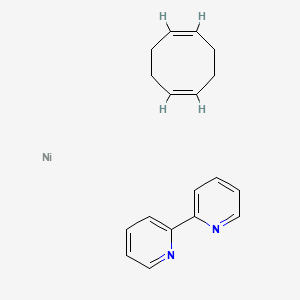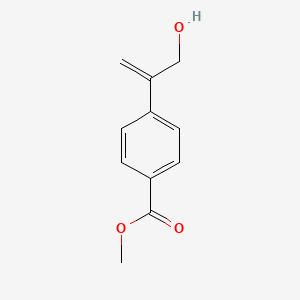
1-(3-Bromo-4-(difluoromethyl)phenyl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Bromo-4-(difluoromethyl)phenyl)ethanone is an organic compound with the molecular formula C9H7BrF2O This compound is characterized by the presence of a bromine atom, a difluoromethyl group, and a phenyl ring attached to an ethanone moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the bromination of 1-(4-(difluoromethyl)phenyl)ethanone using bromine or a brominating agent under controlled conditions . The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination.
Industrial Production Methods
Industrial production of 1-(3-Bromo-4-(difluoromethyl)phenyl)ethanone may involve large-scale bromination processes using automated reactors and precise control of reaction parameters. The use of continuous flow reactors can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1-(3-Bromo-4-(difluoromethyl)phenyl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The ethanone moiety can be oxidized to a carboxylic acid or reduced to an alcohol using suitable reagents.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide or primary amines in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Coupling: Palladium catalysts and boronic acids in the presence of a base.
Major Products
Substitution: Formation of substituted phenyl ethanones.
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Coupling: Formation of biaryl compounds.
Aplicaciones Científicas De Investigación
1-(3-Bromo-4-(difluoromethyl)phenyl)ethanone has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 1-(3-Bromo-4-(difluoromethyl)phenyl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the bromine and difluoromethyl groups can influence the compound’s binding affinity and selectivity towards these targets . The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor signaling, or interaction with nucleic acids.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(4-Bromo-3-(difluoromethyl)phenyl)ethanone
- 1-(3-Bromo-4-(trifluoromethyl)phenyl)ethanone
- 1-(3-Bromo-4-(methyl)phenyl)ethanone
Uniqueness
1-(3-Bromo-4-(difluoromethyl)phenyl)ethanone is unique due to the presence of both bromine and difluoromethyl groups, which confer distinct chemical reactivity and biological activity compared to similar compounds. The difluoromethyl group, in particular, enhances the compound’s lipophilicity and metabolic stability, making it a valuable scaffold in drug design and development .
Propiedades
Fórmula molecular |
C9H7BrF2O |
|---|---|
Peso molecular |
249.05 g/mol |
Nombre IUPAC |
1-[3-bromo-4-(difluoromethyl)phenyl]ethanone |
InChI |
InChI=1S/C9H7BrF2O/c1-5(13)6-2-3-7(9(11)12)8(10)4-6/h2-4,9H,1H3 |
Clave InChI |
GTMLDHPPJZDCIB-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CC(=C(C=C1)C(F)F)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![1,4-Diamino-2-[([1,1'-biphenyl]-4-yl)oxy]-7-chloroanthracene-9,10-dione](/img/structure/B13128289.png)



